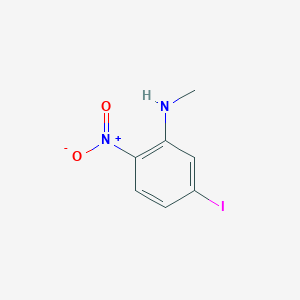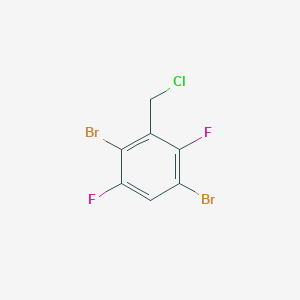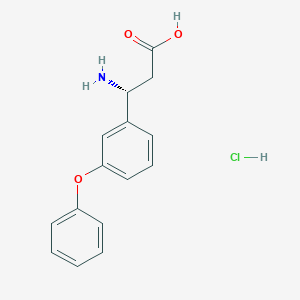![molecular formula C28H35N3O6 B13003161 1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid](/img/structure/B13003161.png)
1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid is a complex organic compound featuring multiple pyridine rings and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halides or amines.
科学研究应用
1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine derivatives and carboxylic acid-containing molecules. Examples might include:
- 2,6-dicarboxypyridine
- 3,5-dicarboxypyridine
- Pyridine-2-carboxylic acid
Uniqueness
1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of multiple pyridine rings
属性
分子式 |
C28H35N3O6 |
|---|---|
分子量 |
509.6 g/mol |
IUPAC 名称 |
1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C28H35N3O6/c1-2-3-4-5-12-28(19-30-14-7-10-23(17-30)25(32)33,20-31-15-8-11-24(18-31)26(34)35)21-37-27(36)22-9-6-13-29-16-22/h6-11,13,16-18H,2-5,12,14-15,19-21H2,1H3,(H,32,33)(H,34,35) |
InChI 键 |
VKUOODSWHAXWOF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CN1CC=CC(=C1)C(=O)O)(CN2CC=CC(=C2)C(=O)O)COC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
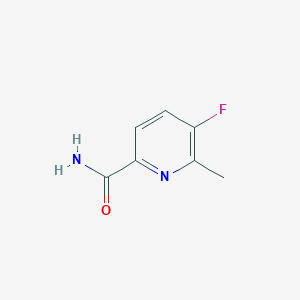

![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)

![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
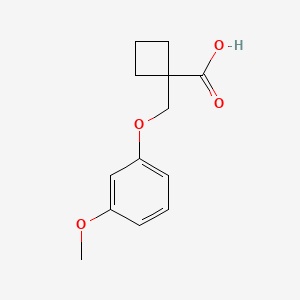

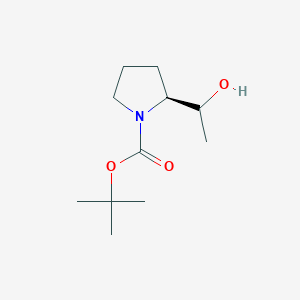
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
